molecular formula C15H19N3O4 B4964610 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide

2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide

Cat. No. B4964610
M. Wt: 305.33 g/mol
InChI Key: ZJNZARCUUXMMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide, also known as MPHB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazide derivative of benzoylacetone and has demonstrated various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide is not fully understood. However, studies have suggested that it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide may also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in animal models. 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide has also been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of using 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to understand the mechanism of action of 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide and its effects on different biological pathways.

Synthesis Methods

The synthesis of 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide involves the reaction of benzoylacetone with hydrazine hydrate in the presence of acetic acid and ethanol. The reaction produces 2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide as a yellow crystalline solid with a melting point of 211-213°C. The purity of the compound can be improved through recrystallization using ethanol.

Scientific Research Applications

2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide has been the subject of various scientific research studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methoxy-N'-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-12-8-4-3-7-11(12)13(19)16-17-14(20)15(21)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNZARCUUXMMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide

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